molecular formula C17H19NO2S2 B2878999 (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396891-96-5

(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2878999
CAS No.: 1396891-96-5
M. Wt: 333.46
InChI Key: IFGCZOQDPXIIRT-UKTHLTGXSA-N
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Description

(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C17H19NO2S2 and its molecular weight is 333.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine are currently unknown. Sulfonyl compounds have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cell or tissue type. For example, the stability of many sulfonyl compounds can be affected by the pH of the environment

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-22(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)17-8-12-21-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGCZOQDPXIIRT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.